(R)-2-Phenylpyrrolidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

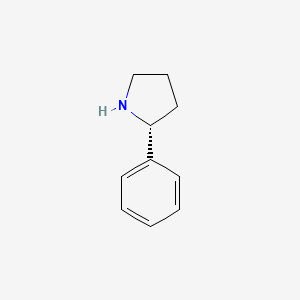

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364077 | |

| Record name | (R)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56523-47-8 | |

| Record name | (R)-2-PHENYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Chiral Building Block in Organic Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common motif in many biologically active compounds. The presence of a phenyl group at the 2-position of the pyrrolidine ring in (R)-2-Phenylpyrrolidine introduces steric bulk and electronic effects that can be exploited to control the stereochemical outcome of reactions.

Researchers have utilized this compound and its derivatives in a variety of synthetic transformations. For instance, it can serve as a chiral auxiliary, a temporary component of a molecule that directs the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be cleaved and recycled. Furthermore, the nitrogen atom of the pyrrolidine ring can be readily functionalized, allowing for the introduction of diverse substituents and the construction of a wide array of molecular architectures. rsc.org

A notable application of this compound is in the synthesis of more complex pyrrolidine-containing drugs and their precursors. nih.gov For example, it can be a key starting material for the synthesis of substituted pyrrolidines with specific stereochemical configurations, which are often the core structures of pharmacologically active agents.

The synthesis of functionalized 2-pyrrolidinones, a class of compounds with significant biological activity, can also be achieved using strategies that may involve precursors derived from or related to phenylpyrrolidine structures. rsc.orgresearchgate.net These methods often focus on creating highly functionalized products with good yields and compatibility with various functional groups. rsc.org

Overview of Stereochemical Purity and Enantioselectivity in Pharmaceutical and Material Sciences

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation and reduction reactions represent some of the most direct and atom-economical methods for the synthesis of chiral amines like this compound. These strategies often employ chiral catalysts to stereoselectively deliver hydrogen to a prochiral substrate.

Catalytic Asymmetric Hydrogenation of Imines for Chiral Amine Synthesis

The catalytic asymmetric hydrogenation of cyclic imines is a powerful and direct route to chiral cyclic amines. rsc.orgsioc-journal.cn This method has been the subject of intense research, leading to the development of highly efficient and enantioselective catalyst systems. nih.govacs.org

A notable advancement in this area is the use of iridium-based catalysts. For instance, an iridium complex with the chiral ligand (R,R)-f-spiroPhos has been shown to effectively catalyze the asymmetric hydrogenation of a range of cyclic 2-aryl imines. rsc.orgrsc.org This method provides the corresponding chiral cyclic amines with excellent enantioselectivities, often up to 98% ee, under mild conditions and without the need for additives. rsc.orgrsc.org The reaction is generally tolerant of various substituents on the phenyl ring and is applicable to different ring sizes of the cyclic imines. rsc.org

The general transformation can be represented as follows:

2-Phenyl-1-pyrroline + H₂ (in the presence of a chiral Iridium catalyst) → this compound

The success of this methodology is significant as the resulting free amines can sometimes inhibit the catalyst by coordinating to the metal center, a challenge that has been overcome with these advanced catalyst systems. rsc.org

Enantioselective Reduction of Cyclic Ketones and Lactams

Another effective strategy involves the enantioselective reduction of cyclic ketones or lactams, which serve as precursors to the desired chiral pyrrolidine (B122466). The reduction of a lactam, specifically (R)-5-phenylpyrrolidin-2-one, to this compound has been demonstrated using powerful reducing agents like lithium aluminum hydride. chemicalbook.com

A more sophisticated approach involves the asymmetric hydrogenation of γ-amino ketones followed by a stereoselective cyclization. acs.orgacs.org An anionic Ir-f-phamidol catalyst has shown exceptional performance in the asymmetric hydrogenation of γ-amino ketones, achieving high enantioselectivities (up to >99% ee) and turnover numbers (up to 1,000,000 TON). acs.orgacs.org The resulting chiral γ-amino alcohol can then be cyclized to form the chiral 2-aryl-pyrrolidine pharmacophore. acs.orgacs.org

| Precursor | Reducing Agent/Catalyst | Product | Enantiomeric Excess (ee) |

| (R)-5-phenylpyrrolidin-2-one | Lithium aluminum hydride | This compound | Not specified in source chemicalbook.com |

| γ-Amino ketones | Anionic Ir-f-phamidol catalyst | Chiral γ-amino alcohols | Up to >99% acs.orgacs.org |

Palladium-Catalyzed α-Arylation Methods for Enantioenriched Pyrrolidines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The enantioselective α-arylation of N-Boc-pyrrolidine represents a highly convergent and reliable method for preparing a wide range of 2-aryl-N-Boc-pyrrolidines, including the precursor to this compound. organic-chemistry.orgnih.govresearchgate.net

This methodology typically involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine, followed by transmetalation with a zinc salt to form a configurationally stable organozinc reagent. nih.govresearchgate.netacs.org This intermediate then undergoes a Negishi coupling with an aryl bromide in the presence of a palladium catalyst, such as one generated from Pd(OAc)₂ and t-Bu₃P-HBF₄. organic-chemistry.orgnih.govacs.org This protocol consistently yields 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios, often around 96:4. organic-chemistry.orgnih.govresearchgate.net

A key advantage of this method is its broad scope, tolerating a variety of functional groups on the aryl halide. organic-chemistry.orgnih.gov The resulting N-Boc-protected this compound can then be easily deprotected to afford the desired final product.

| Step | Reagents | Key Features |

| Enantioselective Deprotonation | s-BuLi, (-)-sparteine | Forms a chiral organolithium species. acs.org |

| Transmetalation | ZnCl₂ | Generates a stereochemically rigid organozinc reagent. nih.gov |

| Negishi Coupling | Aryl bromide, Pd(OAc)₂, t-Bu₃P-HBF₄ | Forms the C-C bond with high enantioselectivity. organic-chemistry.orgnih.gov |

Chiral Resolution Techniques for Racemic Mixtures

While asymmetric synthesis aims to create a single enantiomer directly, chiral resolution remains a widely practiced and important method for obtaining enantiomerically pure compounds from a racemic mixture. wikipedia.orglibretexts.org This approach involves separating the two enantiomers of a racemic compound. wikipedia.orglibretexts.org

A common and well-established method for the resolution of racemic amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orglibretexts.org This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine. wikipedia.org

For the resolution of racemic 2-phenylpyrrolidine, a suitable chiral acid, such as tartaric acid or mandelic acid, can be employed. libretexts.orglibretexts.orgntnu.no

Enantioselective Reductive Cyclization Approaches

Enantioselective reductive cyclization provides another elegant pathway to chiral pyrrolidines. core.ac.uk These methods construct the heterocyclic ring and establish the stereocenter in a single, highly controlled step.

One such approach is the asymmetric cyclization of γ-amino ketones. acs.orgacs.org This transformation can be viewed as an intramolecular reductive amination. The development of powerful catalysts has enabled the direct and highly enantioselective synthesis of 2-aryl-pyrrolidines from linear precursors. For example, an iridium-f-phamidol catalyst has been shown to be extremely efficient for the asymmetric hydrogenation of γ-amino ketones, which can then undergo stereoselective cyclization to furnish the chiral pyrrolidine. acs.orgacs.org

Another innovative method is the 'clip-cycle' synthesis, which involves the intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine that has been "clipped" to a thioacrylate. core.ac.ukwhiterose.ac.uk This cyclization, catalyzed by a chiral phosphoric acid, proceeds with high enantioselectivity to form substituted pyrrolidines. core.ac.uk

Stereoselective Lithiation-Substitution Sequences and Dynamic Thermodynamic Resolution

A significant advancement in the synthesis of 2-substituted 2-phenylpyrrolidines, which are crucial scaffolds in many pharmaceuticals, involves the stereoselective lithiation and subsequent substitution of N-Boc-2-phenylpyrrolidine. This method allows for the creation of a quaternary stereocenter with high enantioselectivity. The process begins with the enantioselective synthesis of N-Boc-2-phenylpyrrolidine, which can be achieved through asymmetric Negishi arylation or catalytic asymmetric reduction.

The core of this methodology is the deprotonation at the C2 position of the pyrrolidine ring using an organolithium reagent, followed by the introduction of an electrophile. A combination of experimental studies and in situ IR spectroscopy has been instrumental in optimizing the reaction conditions. It was determined that using n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at -50 °C for a duration of 5 to 30 minutes provides the optimal conditions for the lithiation step. acs.org

A critical factor influencing the success of the subsequent substitution is the rotational dynamics of the tert-butoxycarbonyl (Boc) protecting group. For the lithiated N-Boc-2-phenylpyrrolidine, the rotation of the Boc group is significantly slower compared to its piperidine (B6355638) counterpart. acs.org At a temperature of -78 °C, the half-life for this rotation is approximately 10 hours, which is a major contributor to the low yields observed for the lithiation-substitution reaction at this temperature. acs.org By increasing the temperature to -50 °C, the half-life for rotation is reduced to about 3.5 minutes, facilitating a more efficient reaction. acs.org

Dynamic thermodynamic resolution can also be employed in conjunction with this strategy. In the presence of a chiral ligand, the lithiated intermediate can be resolved, leading to the desired enantiomer. This approach has been successfully applied to the synthesis of various pyrrolidine and piperidine alkaloids with good enantioselectivity. nih.gov

| Parameter | Condition |

| Reagent | n-Butyllithium (n-BuLi) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -50 °C |

| Reaction Time | 5–30 minutes |

Photo-Enzymatic Cascade Processes for Enantioselective C(sp³)–H Functionalization

A novel and sustainable approach to the synthesis of α-functionalized phenylpyrrolidines utilizes a one-pot photo-enzymatic cascade process. rsc.org This innovative method addresses the significant challenge of enantioselective C(sp³)–H functionalization of saturated N-heterocycles by integrating a light-driven cross-coupling reaction with a biocatalytic carbene transfer. rsc.org

The process commences with a photocatalytic system that couples various aryl bromides with cyclic secondary amines, such as pyrrolidine. This initial step, which yields saturated N-heterocyclic compounds, is carried out in the presence of a dual Nickel/photocatalyst system in dimethyl sulfoxide (B87167) (DMSO) under blue LED irradiation. rsc.org

The in situ generated N-aryl pyrrolidine is then subjected to an enantioselective C(sp³)–H functionalization reaction. This key transformation is catalyzed by an engineered carbene transferase within a whole-cell system. rsc.org This biocatalytic step introduces a functional group at the α-position to the nitrogen atom with exceptional stereocontrol, achieving up to 99% enantiomeric excess (ee). rsc.org

Computational studies have provided insight into the stereoselectivity of this reaction, highlighting the crucial role of the enzyme's active pocket in providing a stable reaction environment that enhances enantioselectivity. rsc.org This photo-enzymatic strategy offers a more sustainable and highly stereoselective alternative to traditional synthetic methods. rsc.org It has also been shown that engineered variants of cytochrome P450 can be used for this transformation, achieving high turnover numbers and excellent selectivity for a range of substrates. researchgate.net

| Component | Description |

| Photocatalytic System | Dual Ni/PC in DMSO under blue LED irradiation for C–N cross-coupling. rsc.org |

| Biocatalyst | Engineered carbene transferase (e.g., SD-VHbCH) in a whole-cell system. rsc.org |

| Carbene Source | Diazo compounds (e.g., diazoacetone, ethyl diazoacetate). researchgate.net |

| Key Advantage | High stereoselectivity (up to 99% ee) and sustainable conditions. rsc.org |

Convenient Methods for the Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives is of great interest due to their prevalence in bioactive molecules. A variety of methods have been developed to achieve this, ranging from classical nucleophilic substitution reactions to more advanced catalytic processes.

One straightforward approach involves the reaction of this compound with a suitable electrophile, such as an alkyl halide or an acyl chloride. This method allows for the introduction of a wide range of substituents onto the nitrogen atom.

More sophisticated methods include iridium-catalyzed successive reductive amination of diketones with anilines. nih.gov This one-pot procedure provides access to N-aryl-substituted pyrrolidines in good to excellent yields under mild reaction conditions. nih.gov The reaction proceeds through the formation of a C=N intermediate, followed by a reduction step, with water being the only byproduct. nih.gov

Another versatile method is the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides. researchgate.net This involves the reaction of pyrrolidine-2-carboxylic acid with phosphorus pentachloride to form the acid chloride, which is then reacted with a substituted aniline (B41778) in acetone (B3395972) to yield the desired amide. researchgate.net

Furthermore, the heterogeneous catalytic hydrogenation of substituted pyrroles offers a pathway to highly functionalized pyrrolidines with excellent diastereoselectivity. nih.gov This method can generate up to four new stereocenters in a single reduction step. The reaction is believed to proceed via a two-step hydrogenation sequence, where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole (B145914) ring. nih.gov

The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has also been reported through a diastereoselective [3+2]cycloaddition reaction of diethyl isocyanomethylphosphonates and N-substituted maleimides. nih.gov

| Synthetic Method | Reactants | Product Type |

| Successive Reductive Amination | Diketones, Anilines | N-Aryl-substituted pyrrolidines nih.gov |

| Amide Coupling | Pyrrolidine-2-carboxylic acid, Substituted anilines | N-(substituted phenyl) pyrrolidine-2-carboxamides researchgate.net |

| Catalytic Hydrogenation | Substituted pyrroles | Highly functionalized pyrrolidines nih.gov |

| [3+2] Cycloaddition | Diethyl isocyanomethylphosphonates, N-substituted maleimides | Diethyl (pyrrolidin-2-yl)phosphonates nih.gov |

Conformational Analysis and Computational Chemistry of R 2 Phenylpyrrolidine

Spectroscopic Investigations of Conformational Preferences

Spectroscopic methods are powerful tools for elucidating the conformational landscape of molecules. By probing the energy levels associated with different spatial arrangements of atoms, researchers can identify the most stable conformers and the energy barriers between them.

Resonant Two-Photon Ionization (R2PI) Studies

Resonant two-photon ionization (R2PI) spectroscopy, coupled with time-of-flight mass spectrometry, is a highly sensitive technique for studying the electronic spectra of jet-cooled molecules in the gas phase. hhu.de This method allows for mass-selective detection of electronic transitions with vibrational and sometimes even rotational resolution. hhu.de In R2PI, a tunable laser excites a molecule to an intermediate electronic state, and a second laser pulse ionizes the excited molecule. hhu.de By scanning the wavelength of the first laser, a spectrum of the intermediate electronic state is obtained. hhu.de This technique has been successfully applied to study a variety of molecules, providing detailed information about their excited electronic states, including vibrational frequencies and anharmonicities. utah.edu For instance, studies on platinum dimer (Pt2) using R2PI have determined its ionization threshold and dissociation energy. utah.edu While specific R2PI studies focusing solely on (R)-2-phenylpyrrolidine are not detailed in the provided results, the principles of the technique are well-established for characterizing the vibronic structure of complex molecules. hhu.deutah.eduresearchgate.net

Microwave Spectroscopy for Gas-Phase Conformations

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase, from which its geometry can be accurately determined. By analyzing the rotational spectra, different conformers of a molecule can be identified and their relative abundances determined. This method has been used to study the conformational preferences of various molecules, including those with multiple conformers. nih.govresearchgate.net For example, a study on allyl isocyanate revealed the presence of multiple conformers in a supersonic jet, highlighting the importance of dispersion effects in accurately predicting conformational energies. nih.gov Similarly, investigations of 2-pentanol (B3026449) and 2-hexanol (B165339) identified several conformers and their relative energies. researchgate.net The application of chirped-pulse Fourier transform microwave spectroscopy has proven particularly effective in analyzing congested spectra arising from multiple conformers. researchgate.net In some cases, tunneling effects between equivalent conformations can lead to splitting of rotational transitions, providing further insight into the molecule's dynamics. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Solution-Phase Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and dynamics of molecules in solution. mdpi.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the chemical environment and connectivity of atoms within a molecule. For flexible molecules like this compound, NMR can be used to determine the predominant conformation in a particular solvent. nih.govresearchgate.net Studies on related proline-containing peptides have demonstrated that the pyrrolidine (B122466) ring can adopt different puckered conformations, such as Cγ-endo and Cγ-exo. nih.gov The analysis of coupling constants, such as ³JHH, and Nuclear Overhauser Effect (NOE) data from 2D NMR experiments can provide distance constraints between protons, which are then used to build a model of the molecule's three-dimensional structure. nih.govresearchgate.net For instance, in a study of a peptoid pentamer, the major isomer in methanol (B129727) was identified as a right-handed helix with all cis-amide bonds based on NMR data. nih.govresearchgate.net

Quantum Chemical Calculations

Computational chemistry provides a theoretical framework to complement experimental findings and offer deeper insights into the factors governing molecular conformation and properties.

Ab Initio and Density Functional Theory (DFT) Studies for Structural Optimization and Electronic Properties

Ab initio and Density Functional Theory (DFT) are widely used quantum chemical methods to calculate the electronic structure and properties of molecules. arxiv.orgnih.gov These methods can be employed to optimize the geometry of different conformers, predict their relative energies, and analyze their electronic properties. nih.govmdpi.com For example, DFT calculations have been used to determine that the Cγ-endo pucker of a pyrrolidine ring is more stable than the Cγ-exo form in both the gas phase and in solution. nih.gov The choice of the functional and basis set is crucial for obtaining accurate results, and methods like B3LYP with a 6-311+G(d,p) basis set are commonly used. nih.gov These calculations can also provide insights into the nature of chemical bonds and intermolecular interactions through analyses like Natural Bond Orbital (NBO) analysis. researchgate.net Furthermore, computational studies can predict various spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental data to validate the theoretical models. unibs.it

Table 1: Comparison of Conformational Energies of a Pyrrolidine Ring Derivative

| Conformation | Relative Energy (Gas Phase) | Relative Energy (DMSO) |

| Cγ-endo | 0.0 kcal·mol⁻¹ | 0.0 kcal·mol⁻¹ |

| Cγ-exo | 2.8 kcal·mol⁻¹ | 1.2 kcal·mol⁻¹ |

This table is based on data for a 5-phenylpyrrolidine-2-carboxylate unit, a related structure, as specific data for this compound was not available in the search results. The data illustrates the typical energy differences between pyrrolidine ring puckers. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. researchgate.netnih.gov By simulating the motion of atoms over time, MD can explore the conformational landscape of a molecule and identify the different stable and metastable states it can adopt. nih.govmdpi.com These simulations are particularly useful for understanding the dynamic interplay of various conformations and the transitions between them. mdpi.com MD simulations can be performed in different environments, such as in a vacuum or in an explicit solvent, to mimic experimental conditions. mdpi.com The trajectories generated from MD simulations can be analyzed to calculate various properties, such as the root-mean-square deviation (RMSD) and radius of gyration (Rg), which provide information about the structural changes and compactness of the molecule over time. mdpi.com By combining MD simulations with experimental data, a more complete picture of a molecule's conformational preferences and dynamics can be achieved. mdpi.comarxiv.org

Analysis of Conformational Isomerism and Energy Barriers

Conformational isomerism in this compound arises from the rotation around single bonds, leading to different spatial arrangements of the phenyl group and the pyrrolidine ring. These different arrangements, or conformers, have varying energy levels due to factors like steric hindrance and torsional strain. solubilityofthings.com

The pyrrolidine ring is not planar and can adopt various puckered conformations. The two most common are the "envelope" and "twist" forms. In the case of 2-substituted pyrrolidines, the substituent's position relative to the ring's pucker further diversifies the conformational landscape. The phenyl group in this compound can exist in either an axial or equatorial position relative to the average plane of the pyrrolidine ring. Generally, the equatorial conformation is energetically favored to minimize steric interactions.

Computational studies, often employing methods like Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule. nih.gov This allows for the identification of stable conformers (energy minima) and the transition states (energy maxima) that separate them. The energy difference between a stable conformer and a transition state is known as the energy barrier to rotation or inversion. Overcoming this barrier is necessary for the interconversion between different conformers. solubilityofthings.com

Research on related systems, such as N-vinyl-2-phenylpyrrole, has utilized quantum-chemical calculations to analyze conformational preferences. osi.lv While not directly on this compound, these studies highlight the methodologies used to understand the interplay of electronic and steric effects in determining the most stable conformations.

Table 1: Factors Influencing Conformational Stability

| Factor | Description | Impact on this compound |

| Torsional Strain | Arises from the repulsion between electron clouds of adjacent bonds. | Influences the puckering of the pyrrolidine ring and the rotation of the phenyl group. |

| Steric Hindrance | Repulsive interaction between non-bonded atoms or groups that are close in space. | The bulky phenyl group prefers an equatorial position to minimize steric clash with the pyrrolidine ring hydrogens. |

| Angle Strain | Occurs when bond angles deviate from their ideal values. | Affects the puckering of the five-membered pyrrolidine ring. |

Pseudorotation and Ring Puckering Analysis in Pyrrolidine Ring

The conformational flexibility of the five-membered pyrrolidine ring is best described by the concept of pseudorotation. gatech.edu Unlike a rigid rotation, pseudorotation involves a continuous wave-like motion of the ring atoms out of the mean plane, allowing the ring to transition between various puckered conformations without significant changes in energy. The specific conformation of the ring at any point in the pseudorotation circuit can be described by a phase angle (P) and an amplitude of puckering (τm). gatech.edu

The two primary puckering modes for the pyrrolidine ring are the envelope (E) and twist (T) conformations. nih.govresearchgate.netresearchgate.net In an envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The puckering of the pyrrolidine ring in substituted prolines, which are structurally related to 2-phenylpyrrolidine, has been extensively studied. nih.gov These studies show that substituents can significantly influence the preferred pucker of the ring. For instance, in 4-substituted prolines, the substituent's electronegativity and steric bulk can favor either an endo (Cγ-exo) or exo (Cγ-endo) pucker. nih.gov In this compound, the phenyl group at the C2 position will similarly dictate the preferred puckering of the ring to minimize steric interactions.

Computational models can predict the endocyclic torsion angles of the pyrrolidine ring, which can then be used to calculate the Cremer-Pople puckering parameters, providing a quantitative description of the ring's conformation. acs.org These parameters help in visualizing the exact shape of the ring and its position on the pseudorotational pathway. gatech.edu

Table 2: Pyrrolidine Ring Puckering Descriptors

| Descriptor | Description | Relevance to this compound |

| Phase Angle of Pseudorotation (P) | Describes the position of the conformation on the pseudorotational pathway. gatech.edu | Determines the specific type of envelope or twist conformation adopted by the pyrrolidine ring. |

| Puckering Amplitude (τm) | Quantifies the degree of non-planarity of the ring. gatech.edu | Indicates how much the ring deviates from a flat conformation. |

| Endocyclic Torsion Angles | The dihedral angles within the pyrrolidine ring. | Define the specific puckered conformation and can be used to calculate P and τm. |

Configurational Stability Studies of Lithiated Intermediates

The generation of carbanions alpha to the nitrogen atom in pyrrolidines through lithiation is a powerful tool in synthetic organic chemistry. The stereochemical outcome of reactions involving these lithiated intermediates depends on their configurational stability. For this compound, lithiation at the C2 position, which is also the stereocenter, raises the question of whether the resulting lithiated species retains its configuration.

Studies on N-Boc-2-lithio-2-phenylpyrrolidine have shown that these intermediates can be configurationally stable under specific conditions. nih.gov For instance, in diethyl ether at -60°C, the lithiated species largely retains its stereochemistry. nih.gov However, the stability is highly dependent on the solvent and any coordinating ligands present. In more coordinating solvents like THF, racemization can occur more rapidly. nih.gov

The configurational lability or stability of such lithiated intermediates is often investigated through deuteration experiments. nih.gov Lithiation of an enantiomerically enriched sample followed by quenching with a deuterium (B1214612) source (like MeOD) and analysis of the enantiomeric ratio of the deuterated product provides insight into the stereochemical integrity of the carbanion. nih.gov

Table 3: Factors Affecting Configurational Stability of Lithiated this compound

| Factor | Description | Impact on Stability |

| Solvent | The coordinating ability of the solvent can influence the structure and stability of the organolithium species. | Diethyl ether promotes higher configurational stability compared to THF. nih.gov |

| Temperature | Lower temperatures generally slow down the rate of racemization. | N-Boc-2-lithio-2-phenylpyrrolidines are configurationally stable at -60°C in diethyl ether. nih.gov |

| Ligands | Coordinating ligands can alter the aggregation state and reactivity of the organolithium compound. | The presence of ligands like TMEDA can affect the rate of lithiation and the stability of the intermediate. nih.gov |

| N-substituent | The nature of the substituent on the nitrogen atom can influence the electronic and steric environment around the carbanion. | The N-Boc group is commonly used in studies of these lithiated species. nih.gov |

Applications in Asymmetric Catalysis and Chiral Auxiliary Chemistry

(R)-2-Phenylpyrrolidine as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. mdpi.com The auxiliary imparts its chirality, directing the formation of one stereoisomer over another. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

The this compound framework is analogous to other successful pyrrolidine-based auxiliaries, such as those derived from the readily available amino acid proline. uwindsor.ca For instance, prolinol-derived auxiliaries have been instrumental in the diastereoselective alkylation of enolates. harvard.edu In a similar fashion, this compound can be attached to a carbonyl compound to form an amide or imide. The bulky phenyl group at the C2 position effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the opposite face. This strategy allows for the asymmetric synthesis of α-substituted carboxylic acids, ketones, and other valuable chiral building blocks. harvard.eduharvard.edu

The general process involves three key steps:

Attachment of the auxiliary: The chiral amine, this compound, is coupled with a carboxylic acid derivative to form an amide.

Diastereoselective reaction: The resulting compound is then subjected to a reaction, such as enolate alkylation, where the chiral auxiliary directs the formation of a new stereocenter with high diastereoselectivity. york.ac.uk

Removal of the auxiliary: The auxiliary is subsequently cleaved from the product, typically via hydrolysis or reduction, to yield the enantiomerically enriched target molecule and recover the auxiliary. uwindsor.ca

While pseudoephedrine has been a widely used chiral auxiliary, concerns over its regulation have prompted the search for alternatives like pseudoephenamine, which demonstrates the continued importance and development of amine-based auxiliaries in asymmetric synthesis. harvard.edu

Development of Chiral Ligands Based on the this compound Scaffold

The rigid C₂-symmetric or C₁-symmetric backbone of pyrrolidine (B122466) derivatives makes them privileged scaffolds for the design of chiral ligands in transition-metal catalysis. The this compound motif has been successfully incorporated into a variety of ligand architectures to induce high levels of enantioselectivity in catalytic reactions.

These ligands are synthesized by modifying the pyrrolidine ring, often at the nitrogen atom or by introducing functional groups at other positions. The resulting ligands can coordinate with a range of transition metals, including rhodium, ruthenium, iron, and nickel, creating a chiral environment around the metal center that influences the stereochemical outcome of the catalyzed reaction. researchgate.netnih.govteknoscienze.com

One example is the synthesis of novel tetradentate PNNP ligands. These are prepared by the condensation of a pyrrolidine-substituted diamine with 2-diphenylphosphino benzaldehyde, followed by reduction. The resulting ligand, when complexed with iron(II), forms an active catalyst for asymmetric transfer hydrogenation. researchgate.net The modular synthesis of such ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity for specific transformations.

Role in Enantioselective Transformations

Ligands derived from this compound have proven to be effective in a wide array of enantioselective transformations, which are crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. youtube.comyoutube.com Chiral ligands based on the pyrrolidine scaffold have been successfully applied in the metal-catalyzed hydrogenation of prochiral olefins and ketones.

For example, iron complexes bearing chiral PNNP ligands with a pyrrolidine backbone have been shown to catalyze the asymmetric transfer hydrogenation of various ketones, yielding the corresponding chiral alcohols with high enantiomeric excess (ee). researchgate.net Similarly, ruthenium(II) complexes with chiral η⁶-arene/N-tosylethylenediamine ligands are highly effective for the asymmetric hydrogenation of ketones, including base-sensitive substrates like 4-chromanone. nih.gov

The table below summarizes the performance of some pyrrolidine-based ligands in asymmetric hydrogenation reactions.

| Catalyst/Ligand | Substrate Type | Product | Yield (%) | ee (%) | Reference |

| Fe(II)-PNNP ligand with pyrrolidine backbone | Ketones | Chiral Alcohols | up to 98 | up to 91 | researchgate.net |

| Ru(II)-Ts-DPEN (p-cymene) | 4-Chromanone | (S)-4-Chromanol | Quantitative | 97 | nih.gov |

| Rh(I)-PhthalaPhos | Dehydroamino esters | Chiral amino acid derivatives | N/A | >97 | nih.gov |

| Ni-Catalyzed (QuinoxP*) | α-Substituted acrylic acids | Chiral α-substituted propionic acids | N/A | up to 99.4 | youtube.com |

The Henry, or nitroaldol, reaction is a classic C-C bond-forming reaction that produces β-nitroalcohols, versatile intermediates in organic synthesis. uwindsor.ca The development of catalytic asymmetric versions of this reaction is of significant interest.

Chiral copper(II) complexes have been shown to be effective catalysts for the enantioselective Henry reaction. For instance, a catalyst derived from a Schiff base ligand, formed by the condensation of (S)-2-aminomethylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde, in combination with a silver(I) oxide cocatalyst, has been used to catalyze the reaction between aldehydes and nitromethane. mdpi.com Although this example uses the (S)-enantiomer, the principle demonstrates the utility of the 2-substituted pyrrolidine scaffold in this transformation. The catalyst promotes the reaction to yield β-nitroalcohols with good yields and enantioselectivities. The proposed mechanism involves the formation of a dimeric copper complex that facilitates the deprotonation of the nitroalkane and controls the facial selectivity of the addition to the aldehyde. mdpi.comresearchgate.net

Below is a table showing results for a Cu(II)-catalyzed asymmetric Henry reaction using a ligand derived from a pyrrolidine derivative.

| Catalyst System | Aldehyde Substrate | Product | Yield (%) | ee (%) | Reference |

| (S)-Cu2/Ag₂O | Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | 99 | 49 | mdpi.com |

| (S)-Cu2/Ag₂O | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-2-nitroethanol | 99 | 60 | mdpi.com |

| (S)-Cu2/Ag₂O | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-2-nitroethanol | 99 | 50 | mdpi.com |

| Ni-Aminophenol Sulfonamide Complex | 2-Acylpyridine N-oxides | β-Nitro tert-alcohols | up to 99 | up to 99 | beilstein-journals.org |

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. youtube.comyoutube.comorganic-chemistry.orgyoutube.com Intramolecular versions of this reaction provide a powerful route to cyclic amines, including substituted pyrrolidines. The process typically involves the formation of an imine or enamine intermediate from a substrate containing both an amine and a carbonyl group (or their precursors), followed by in-situ reduction.

The synthesis of enantiomerically enriched 2,5-disubstituted pyrrolidines can be achieved through strategies involving intramolecular reductive amination. For example, a δ-amino β-ketoester can undergo cyclization and reduction to form a 5-substituted proline derivative. nih.gov Furthermore, biocatalytic approaches using imine reductases (IREDs) have emerged as highly effective methods for the asymmetric synthesis of chiral cyclic amines. These enzymes can catalyze the intramolecular reductive amination of keto-amines to produce chiral pyrrolidines with high enantioselectivity.

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer.

The this compound scaffold has been a subject of kinetic resolution studies. For example, the kinetic resolution of racemic N-methyl-2-phenylpyrrolidine has been achieved through cyclopalladation in the presence of a chiral base. researchgate.net This process demonstrates that one enantiomer of the amine reacts preferentially with the palladium source to form a diastereomeric complex, allowing for the separation of the enantiomers.

Enzymatic methods are also widely employed for the kinetic resolution of racemic amines. mdpi.com Lipases, such as Novozym-435, are often used to selectively acylate one enantiomer of a racemic amine, allowing the unreacted amine and the acylated product to be separated. organic-chemistry.org While not a direct use of this compound as a catalyst, these methods are crucial for obtaining it in an enantiomerically pure form from a racemic mixture, which is then available for use as a chiral auxiliary or ligand.

Future Perspectives and Emerging Research Areas for R 2 Phenylpyrrolidine

Development of Novel and Sustainable Synthetic Routes

The chemical industry's growing emphasis on green chemistry is steering the development of more environmentally friendly and efficient methods for synthesizing chiral molecules like (R)-2-phenylpyrrolidine. nih.govscielo.br Future research is increasingly focused on moving away from traditional synthetic pathways that often rely on hazardous reagents and solvents.

Key areas of development include:

Mechanochemical Synthesis: This solvent-free approach, which uses mechanical force to induce chemical reactions, offers a greener alternative to conventional solution-phase synthesis. scielo.brresearchgate.netscielo.br Techniques like manual grinding and vortex mixing are being explored to produce heterocyclic compounds, reducing solvent waste and energy consumption. researchgate.netscielo.br

Biocatalysis: The use of enzymes in synthesis provides high selectivity and operates under mild conditions. rsc.orgnih.gov Research into biocatalytic methods for producing pyrrolidine (B122466) derivatives is an active field, aiming to create highly functionalized and stereochemically pure compounds. rsc.org

Green Solvents: The replacement of hazardous solvents with more sustainable alternatives is a critical aspect of green chemistry. Studies have identified greener solvents, such as N-octyl pyrrolidone (NOP), which have shown promise in peptide synthesis and could be adapted for the synthesis of this compound derivatives. rsc.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability, making them an attractive technology for the sustainable production of pharmaceutical ingredients. nih.gov

These innovative approaches are not only aimed at reducing the environmental footprint of chemical synthesis but also at improving reaction efficiency and atom economy. researchgate.net

Exploration of New Catalytic Systems for Enhanced Enantioselectivity

The asymmetric synthesis of this compound and its derivatives with high enantiomeric purity is crucial for their application in pharmaceuticals. Future research is centered on the discovery and optimization of novel catalytic systems to achieve superior stereocontrol.

Emerging trends in this area include:

Photo-enzymatic Cascades: A novel one-pot photo-enzymatic cascade process has been developed for the enantioselective functionalization of N-heterocyclic scaffolds. rsc.org This method combines a light-driven cross-coupling reaction with biocatalytic carbene transfer, achieving high enantioselectivity (up to 99% ee) for the synthesis of α-functionalized phenylpyrrolidine compounds. rsc.org

Advanced Organocatalysis: Pyrrolidine-based organocatalysts have become powerful tools in asymmetric synthesis. nih.govmdpi.comresearchgate.net Ongoing research focuses on designing new organocatalysts derived from proline and its analogues to catalyze various asymmetric transformations with high efficiency and enantioselectivity. nih.govmdpi.comresearchgate.net This includes the development of hybrid catalysts and the fine-tuning of catalyst structures to enhance their performance in specific reactions. mdpi.com

Dual Catalysis: The combination of two distinct catalytic systems, such as a metal catalyst and an organocatalyst, can enable novel and challenging transformations that are not achievable with a single catalyst. This dual activation strategy is a promising area for the synthesis of complex polysubstituted pyrrolidines. researchgate.net

The development of these new catalytic systems is expected to provide more efficient and selective routes to a wider range of chiral pyrrolidine derivatives.

| Catalytic System | Description | Achieved Enantioselectivity (ee) | Reference |

| Photo-enzymatic Cascade | Integrates a light-driven C–N cross-coupling with biocatalytic carbene transfer for C(sp3)–H functionalization. | up to 99% | rsc.org |

| Engineered SD-VHbCH Carbene Transferase | Used within a whole-cell system for the catalytic conversion of N-heterocycles. | High | rsc.org |

| Diarylprolinol Silyl Ethers | Organocatalysts used for the asymmetric functionalization of aldehydes. | Not specified | nih.govmdpi.com |

Discovery of New Therapeutic Applications and Target Validation

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. nih.govnih.gov While its role in certain areas is established, future research aims to uncover new therapeutic uses and validate novel biological targets.

Oncology: Derivatives of this compound have been identified as potent and selective pan-Tropomyosin receptor kinase (TRK) inhibitors. nih.govnih.govresearchgate.net Since dysregulation of TRK signaling is implicated in various cancers, these compounds hold significant promise for cancer therapy. nih.govnih.gov The this compound moiety exhibits ideal shape complementarity to the hydrophobic pocket of TRK kinases. nih.govresearchgate.net

Central Nervous System (CNS) Disorders: The broader family of pyrrolidone derivatives has a long history of investigation for neurological conditions. nih.gov This includes nootropic effects for enhancing cognition and memory, as well as anticonvulsant properties. nih.govmdpi.com Future research could explore the potential of this compound derivatives for treating neurodegenerative diseases, ischemic stroke, and epilepsy. mdpi.commdpi.com

Pain Management: Certain pyrrolidine-2,5-dione derivatives have shown antinociceptive properties in models of tonic and neuropathic pain, suggesting a potential avenue for developing new analgesics. mdpi.com

A crucial aspect of drug discovery is the validation of the molecular target. wjbphs.comnih.govtechnologynetworks.comwjbphs.com For this compound-based compounds, this involves:

Genetic and Pharmacological Validation: Confirming that the molecular target is directly involved in the disease process through techniques like gene knockdown or the use of selective small molecule inhibitors. wjbphs.comwjbphs.com

Structural Biology: Using techniques like X-ray crystallography to understand the binding interactions between the compound and its target, which can guide the design of more potent and selective inhibitors. nih.gov

The exploration of new therapeutic targets for this compound derivatives, combined with rigorous target validation, will be essential for expanding their clinical potential.

| Therapeutic Target | Disease Area | This compound Derivative Class | Reference |

| Tropomyosin receptor kinase (TRK) | Cancer | Imidazopyridazines | nih.govnih.govresearchgate.net |

| Not Specified | Cognitive Disorders | Phenylpyrrolidin-2-one derivatives | mdpi.com |

| Not Specified | Epilepsy, Pain | Pyrrolidine-2,5-diones | mdpi.com |

Integration of Advanced Computational Modeling for Predictive Structure-Function Relationships

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby accelerating the design of new therapeutic agents. nih.govnih.gov For this compound, future research will increasingly leverage advanced computational methods.

Molecular Docking and In Silico Screening: These methods are used to predict the binding affinity and orientation of this compound derivatives to their biological targets. nih.govacademie-sciences.fr This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and biological testing.

Structure-Activity Relationship (SAR) Studies: Computational models are used to build and refine SAR models, which correlate the structural features of molecules with their biological activity. nih.govnih.govbris.ac.ukmdpi.com This knowledge is crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand the conformational changes that occur upon ligand binding and to predict the stability of protein-ligand complexes. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate molecular properties and to study reaction mechanisms, aiding in the design of more efficient synthetic routes and novel catalysts. rsc.org

Computational studies have already been employed to elucidate the stereoselective regulation in the synthesis of α-functionalized phenylpyrrolidine compounds, demonstrating the power of these methods to understand and predict chemical reactivity and selectivity. rsc.org The integration of these advanced computational tools will be pivotal in guiding the rational design of the next generation of this compound-based compounds with enhanced therapeutic profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-Phenylpyrrolidine derivatives, and how are enantiomeric purity and structural integrity validated?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (R)-enantiomer. Key steps include palladium-catalyzed cross-coupling or ring-closing metathesis to form the pyrrolidine core. Enantiomeric purity is validated via chiral HPLC or polarimetry, while structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) . For derivatives with fluorinated substituents (e.g., 3-F-phenyl groups), electrophilic aromatic substitution or transition-metal-mediated fluorination is employed .

Q. What in vitro assays are used to evaluate the potency of this compound-based TRK inhibitors?

- Methodological Answer : Ba/F3 cell lines expressing Tel-TRK fusion proteins (e.g., TRKA, TRKB, TRKC) are used to assess anti-proliferative effects via IC measurements. Parallel testing in wild-type Ba/F3 cells ensures selectivity. Kinase profiling against 29 kinases (e.g., BCR-ABL, ROS) identifies off-target activity. For example, compound 17 (GNF-8625) showed IC values of 0.001–0.003 μM in TRKA-dependent KM12 cells, with >100-fold selectivity over ROS .

Advanced Research Questions

Q. How do X-ray co-crystal structures inform the structural optimization of this compound derivatives for TRK inhibition?

- Methodological Answer : Co-crystal structures (PDB: 4YMJ, 4YNE) reveal that the (R)-enantiomer induces a DFG-in conformation in TRK kinases, enabling optimal shape complementarity with the hydrophobic pocket. The phenyl group occupies a cleft between Phe617 and Phe698, while the pyrrolidine nitrogen forms hydrogen bonds with Met648. Substituents like 3-F or 3-CN on the phenyl ring enhance van der Waals interactions and solubility. For instance, replacing 3-CN with 2-pyridine (compound 14 ) improved TRK inhibition 8–20-fold by better aligning with the ribose-binding pocket .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy in this compound-based compounds?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. For example, compound 15 showed sub-μM TRK inhibition in vitro but poor oral bioavailability. Solutions include:

- PK Optimization : Introducing solubilizing groups (e.g., hydroxylmethyl derivatives) to enhance absorption.

- Metabolic Stability : Deuterating metabolically labile sites (e.g., methyl groups) to prolong half-life.

- Tissue Distribution : Modulating logP to reduce brain penetration (e.g., compound 17 had a brain/plasma AUC ratio of 0.2 vs. 1.5 for 16 ), minimizing CNS side effects .

Q. What strategies are used to improve selectivity of this compound derivatives across kinase families?

- Methodological Answer : Selectivity is achieved through:

- Kinase Profiling : Screening against panels of 400+ kinases (e.g., DiscoverX) to identify off-target hits.

- Structural Tweaks : Introducing bulky substituents (e.g., 4-methylphenyl) to sterically block non-TRK kinases.

- Covalent Binding : Designing electrophilic warheads (e.g., acrylamides) targeting TRK-specific cysteine residues (e.g., Cys702 in TRKA). Compound 16 maintained >500-fold selectivity over VEGFR2 and EGFR .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting IC values across different TRK isoforms (TRKA vs. TRKB/C)?

- Methodological Answer : Isoform-specific differences arise from variations in ATP-binding pockets. For example, TRKC’s Leu666 (vs. TRKA’s Met649) reduces steric hindrance for bulkier substituents. To harmonize

- Normalize Activity : Use TRKA as the reference isoform and adjust substituents (e.g., 2-pyridine in 14 ) for pan-TRK inhibition.

- Ligand Efficiency Metrics : Calculate binding energy per heavy atom (e.g., compound 17 has LE = 0.42 vs. 0.38 for 1 ) to prioritize candidates .

Q. What experimental controls are critical when assessing this compound derivatives in tumor xenograft models?

- Methodological Answer : Include:

- Vehicle Controls : To isolate compound effects from solvent toxicity.

- Dose Escalation : Test 10–100 mg/kg oral doses (BID for 14 days) to establish a dose-response curve (e.g., 17 reduced KM12 tumor volume by 20% at 30 mg/kg vs. 50% at 100 mg/kg).

- Pharmacodynamic Markers : Measure phospho-TRK levels in tumors via Western blot to confirm target engagement .

Methodological Pitfalls and Solutions

Q. How to address low solubility of this compound derivatives in aqueous assays?

- Methodological Answer :

- Prodrug Strategies : Introduce phosphate esters (e.g., compound 17 -phosphate) for in vivo activation.

- Co-solvents : Use 10% DMSO/PEG-400 in dosing solutions without compromising cell viability.

- Crystallography-Guided Design : Replace hydrophobic groups (e.g., phenyl) with polar isosteres (e.g., pyridyl) while maintaining TRK binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.